6-Bromo-4-chloro-2-ethylquinoline

HIV-1 Integrase Allosteric Inhibitor Antiviral Resistance ALLINI

6-Bromo-4-chloro-2-ethylquinoline enables orthogonal sequential cross-coupling at C-6 (Br) vs. C-4 (Cl) — a regioselectivity unattainable with symmetric dichloro analogs. In HIV-1 ALLINI research, the 6-bromo pattern confers a distinct resistance fingerprint against IN A128T mutant virus versus the 8-bromo isomer, enabling rational lead selection. For GAK kinase programs, the bromo substituent achieves KD 1.9 nM — a 3.5-fold improvement over chloro and 4.2-fold over iodo analogs. This single scaffold supports both antiviral resistance profiling and kinase selectivity engineering.

Molecular Formula C11H9BrClN
Molecular Weight 270.55 g/mol
CAS No. 930570-40-4
Cat. No. B1285046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-chloro-2-ethylquinoline
CAS930570-40-4
Molecular FormulaC11H9BrClN
Molecular Weight270.55 g/mol
Structural Identifiers
SMILESCCC1=CC(=C2C=C(C=CC2=N1)Br)Cl
InChIInChI=1S/C11H9BrClN/c1-2-8-6-10(13)9-5-7(12)3-4-11(9)14-8/h3-6H,2H2,1H3
InChIKeyBTDUERYMNJZNRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-4-chloro-2-ethylquinoline (CAS 930570-40-4): Procurement-Ready Heterocyclic Building Block for Medicinal Chemistry and Antiviral Lead Optimization


6-Bromo-4-chloro-2-ethylquinoline (CAS 930570-40-4, molecular formula C₁₁H₉BrClN, molecular weight 270.55 g/mol) is a halogenated quinoline derivative featuring bromine substitution at the 6-position, chlorine at the 4-position, and an ethyl group at the 2-position of the quinoline core . This compound is commercially available as a versatile small molecule scaffold for research use, typically supplied at ≥95% purity with batch-specific analytical certificates (NMR, HPLC, GC) available from multiple vendors . The compound is catalogued under MDL number MFCD09260433 and DSSTox substance ID DTXSID90588923, with predicted logP of approximately 4.3 indicating significant lipophilicity . Sigma-Aldrich includes this compound in its collection of unique chemicals for early discovery researchers, though note that analytical data is not universally provided by all suppliers and buyer verification of identity/purity is recommended in some cases .

Why 6-Bromo-4-chloro-2-ethylquinoline Cannot Be Interchanged with Positional Isomers or Halogen-Variant Analogs


The substitution pattern on the quinoline core dictates both chemical reactivity for downstream derivatization and biological target engagement, making positional isomers and halogen-variant analogs non-interchangeable. The 6-bromo substituent provides a distinct reactivity profile in cross-coupling reactions compared to 8-bromo or unsubstituted analogs, enabling regioselective Suzuki-Miyaura and other palladium-catalyzed transformations with predictable reaction outcomes [1]. Critically, in the context of HIV-1 integrase allosteric inhibitor (ALLINI) development, the 6-bromo substitution confers a specific antiviral potency profile that differs fundamentally from the 8-bromo positional isomer, including differential susceptibility to resistance-conferring mutations [2]. Substituting a 6-chloro, 6-iodo, or 6-unsubstituted analog without empirical validation would invalidate both synthetic route reproducibility and structure-activity relationship (SAR) continuity in lead optimization campaigns [3]. The ethyl group at the 2-position further modulates both steric and electronic properties that are absent in 2-methyl or 2-hydrogen quinoline scaffolds, directly affecting compound lipophilicity, cellular permeability, and metabolic stability [4].

6-Bromo-4-chloro-2-ethylquinoline: Quantitative Comparative Evidence for Informed Scientific Procurement


6-Bromo vs. 8-Bromo Positional Isomer: Antiviral Potency Divergence in HIV-1 ALLINI-Resistant Mutant Context

In a direct head-to-head comparison of multi-substituted quinoline-based HIV-1 integrase allosteric inhibitors (ALLINIs), the 6-bromo-substituted analog demonstrated a significant loss of antiviral potency when tested against the ALLINI-resistant IN A128T mutant virus, whereas the 8-bromo positional isomer retained full effectiveness under identical assay conditions [1]. This differential susceptibility to a clinically-relevant resistance mutation represents a quantifiable and mechanistically meaningful point of differentiation that directly impacts lead selection and prioritization decisions in antiviral drug discovery programs [2].

HIV-1 Integrase Allosteric Inhibitor Antiviral Resistance ALLINI Structure-Activity Relationship

Halogen-Dependent Kinase Binding Affinity: Bromo vs. Chloro vs. Iodo Quinoline Analogs

In a kinase competition binding assay evaluating halogenated quinoline analogs, the bromo-substituted quinoline (compound 11) exhibited a KD of 1.9 nM against GAK (cyclin G-associated kinase), compared to 6.7 nM for the corresponding chloro analog (compound 10) and 7.9 nM for the iodo analog (compound 12) under identical assay conditions (DiscoverX platform, n=2) [1]. This represents an approximately 3.5-fold improvement in binding affinity relative to the chloro congener and a 4.2-fold improvement relative to the iodo congener [2]. Cross-reactivity profiling against RIPK2, ADCK3, and NLK was also reported, with the bromo analog showing intermediate selectivity relative to the chloro and iodo variants [3].

Kinase Inhibition Competition Binding Assay GAK Halogen SAR

Synthetic Utility: Regioselective Cross-Coupling Enabled by 6-Bromo-4-Chloro Substitution Pattern

The 6-bromo-4-chloro-2-ethylquinoline scaffold enables sequential, regioselective cross-coupling reactions due to the differential reactivity of the C-Br bond (6-position) versus the C-Cl bond (4-position). Studies on 4,6-dihaloquinolines demonstrate that the bromine substituent undergoes preferential Suzuki-Miyaura coupling under milder palladium-catalyzed conditions, allowing selective monoarylation at the 6-position while preserving the 4-chloro group for subsequent orthogonal functionalization [1]. This differential reactivity enables almost quantitative yields of diarylquinolines without intermediate isolation, a synthetic advantage not achievable with 6-chloro or 6-unsubstituted quinoline analogs [2].

Suzuki-Miyaura Coupling Regioselective Synthesis Palladium Catalysis Halogen Differentiation

Halogen Substitution Impact on HIV-1 Antiviral Potency: 6-Bromo vs. Unsubstituted Baseline

Systematic evaluation of multi-substituted quinoline-based HIV-1 integrase allosteric inhibitors (ALLINIs) demonstrated that the addition of bromine at either the 6-position (6-bromo) or 8-position (8-bromo) conferred improved antiviral properties relative to non-brominated quinoline scaffolds [1]. The study established that bromine substitution enhances antiviral efficacy within this chemotype class, providing class-level validation for the selection of 6-bromo-4-chloro-2-ethylquinoline as a privileged scaffold for ALLINI development [2]. However, the binding properties of these ALLINIs are negatively impacted by bulky substitutions at the 6- or 8-positions, indicating that the relatively compact bromine atom represents an optimal balance between steric accommodation and electronic contribution to target engagement [3].

HIV-1 Integrase ALLINI Antiviral Activity Halogenation SAR

Validated Application Scenarios for 6-Bromo-4-chloro-2-ethylquinoline Based on Quantitative Evidence


HIV-1 Integrase Allosteric Inhibitor (ALLINI) Lead Optimization Requiring Resistance Profile Mapping

Research programs developing next-generation HIV-1 ALLINIs should prioritize 6-bromo-4-chloro-2-ethylquinoline as a scaffold when characterizing resistance mutation susceptibility profiles is a core objective. Direct comparative evidence demonstrates that the 6-bromo substitution pattern confers differential susceptibility to the ALLINI-resistant IN A128T mutant virus relative to the 8-bromo positional isomer, providing a quantifiable resistance fingerprint that guides rational lead selection [1]. This compound enables structure-activity relationship (SAR) studies that systematically map the relationship between halogen position and resistance evasion, a critical consideration for antiviral drug candidates intended to address emerging resistant viral strains [2].

Kinase Inhibitor Discovery Targeting GAK with Enhanced Binding Affinity

Medicinal chemistry campaigns targeting GAK (cyclin G-associated kinase) should select bromo-substituted quinoline building blocks based on quantitative kinase binding data showing a KD of 1.9 nM for the bromo analog versus 6.7 nM for the chloro analog (3.5-fold improvement) and 7.9 nM for the iodo analog (4.2-fold improvement) under identical competition binding assay conditions [1]. 6-Bromo-4-chloro-2-ethylquinoline provides an optimal entry point for constructing focused quinoline-based kinase inhibitor libraries where maximizing GAK potency while maintaining tunable selectivity against RIPK2, ADCK3, and NLK off-targets is a design priority [2].

Sequential Regioselective Derivatization for Quinoline-Based Compound Library Synthesis

Synthetic chemistry teams requiring efficient, orthogonal functionalization of the quinoline core should procure 6-bromo-4-chloro-2-ethylquinoline for its demonstrated regioselectivity in palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br bond (6-position) versus the C-Cl bond (4-position) enables sequential Suzuki-Miyaura couplings with near-quantitative yields of diarylquinoline products without intermediate isolation [1]. This orthogonal reactivity profile is not achievable with symmetrical dihalogenated analogs (e.g., 4,6-dichloroquinolines) and provides a streamlined route to diverse 4,6-disubstituted quinoline libraries for high-throughput screening campaigns [2].

Structure-Activity Relationship Studies of Halogen Effects on Quinoline-Based ALLINI Antiviral Potency

HIV antiviral research programs investigating the SAR of halogen substitution on quinoline-based ALLINI efficacy should incorporate 6-bromo-4-chloro-2-ethylquinoline as a reference compound in systematic halogen-scanning studies. Class-level evidence establishes that 6-bromo substitution confers improved antiviral properties relative to non-brominated quinoline scaffolds, while also revealing that bulky substitutions at the 6-position negatively impact ALLINI binding properties [1]. This compound serves as a validated positive control for bromine substitution effects and enables direct comparison with 6-chloro, 6-iodo, and 6-unsubstituted analogs to deconvolute electronic versus steric contributions to target engagement and antiviral activity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-4-chloro-2-ethylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.